molecular formula C18H14OS B12616954 1-[2-(Benzenesulfinyl)ethenyl]naphthalene CAS No. 918341-01-2

1-[2-(Benzenesulfinyl)ethenyl]naphthalene

Cat. No.: B12616954
CAS No.: 918341-01-2
M. Wt: 278.4 g/mol
InChI Key: HXMSPKJVPIGCJS-UHFFFAOYSA-N
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Description

1-[2-(Benzenesulfinyl)ethenyl]naphthalene is an organic compound with the molecular formula C18H14OS. This compound is characterized by the presence of a naphthalene ring system substituted with a benzenesulfinyl group and an ethenyl linkage.

Preparation Methods

The synthesis of 1-[2-(Benzenesulfinyl)ethenyl]naphthalene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

1-[2-(Benzenesulfinyl)ethenyl]naphthalene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted naphthalenes.

Scientific Research Applications

1-[2-(Benzenesulfinyl)ethenyl]naphthalene has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 1-[2-(Benzenesulfinyl)ethenyl]naphthalene involves its interaction with molecular targets through its sulfinyl and ethenyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The naphthalene ring system also allows for π-π stacking interactions with aromatic residues in biological molecules, further influencing its biological effects .

Comparison with Similar Compounds

1-[2-(Benzenesulfinyl)ethenyl]naphthalene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

CAS No.

918341-01-2

Molecular Formula

C18H14OS

Molecular Weight

278.4 g/mol

IUPAC Name

1-[2-(benzenesulfinyl)ethenyl]naphthalene

InChI

InChI=1S/C18H14OS/c19-20(17-10-2-1-3-11-17)14-13-16-9-6-8-15-7-4-5-12-18(15)16/h1-14H

InChI Key

HXMSPKJVPIGCJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)C=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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